molecular formula C9H8BrClO3 B7841666 Methyl 4-bromo-5-chloro-2-methoxybenzoate

Methyl 4-bromo-5-chloro-2-methoxybenzoate

Cat. No.: B7841666
M. Wt: 279.51 g/mol
InChI Key: UEZKIUHHZLLTCV-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-chloro-2-methoxybenzoate is a halogenated aromatic ester featuring a bromine atom at the 4-position, a chlorine atom at the 5-position, and a methoxy group at the 2-position on the benzoate ring. This compound is commercially available for research purposes, with suppliers such as BLD Pharm Ltd. and CymitQuimica offering it in varying quantities (100 mg to 5 g) . Its synthesis typically involves esterification of the corresponding carboxylic acid using methylating agents like methyl iodide (MeI) in the presence of a base such as K₂CO₃, a method analogous to that described for positional isomers (e.g., Methyl 5-bromo-4-chloro-2-methoxybenzoate) .

The compound’s halogen and methoxy substituents make it a versatile intermediate in pharmaceutical and organic synthesis. Its reactivity is influenced by the electron-withdrawing effects of bromine and chlorine, which can direct further electrophilic or nucleophilic substitutions .

Properties

IUPAC Name

methyl 4-bromo-5-chloro-2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEZKIUHHZLLTCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)OC)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-chloro-2-methoxybenzoate typically involves the esterification of 4-bromo-5-chloro-2-methoxybenzoic acid. The process can be summarized as follows:

    Starting Material: The synthesis begins with 4-bromo-5-chloro-2-methoxybenzoic acid.

    Esterification: The acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.

    Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes:

    Batch Processing: Large reactors are used to carry out the esterification reaction.

    Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.

    Purification: Industrial purification methods include distillation and crystallization to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium azide or potassium thiolate are used in substitution reactions, typically under reflux conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.

    Reduction Products: Alcohols or amines are common products of reduction reactions.

    Oxidation Products: Carboxylic acids or other oxidized compounds are typical products of oxidation reactions.

Scientific Research Applications

Organic Synthesis

Methyl 4-bromo-5-chloro-2-methoxybenzoate serves as an important intermediate in the synthesis of complex organic molecules. It is particularly useful in creating derivatives that exhibit biological activity or serve as precursors for pharmaceuticals.

Pharmaceutical Development

This compound has been utilized in the development of various therapeutic agents. For instance, it acts as a precursor in synthesizing SGLT2 inhibitors, which are being explored for diabetes treatment. A notable industrial process scaled up the synthesis of a related compound, demonstrating its potential in pharmaceutical manufacturing .

Biological Studies

The compound is employed in biological research to study enzyme-substrate interactions and metabolic pathways. Its derivatives have shown antimicrobial properties; for example, a series of new oxadiazole derivatives containing this moiety were synthesized and evaluated for antibacterial and antifungal activities .

Case Study 1: Antimicrobial Evaluation

In a study involving the synthesis of 1,3,4-oxadiazoles derived from this compound, several compounds exhibited significant antimicrobial activity against various strains. Compounds derived from this benzoate demonstrated enhanced efficacy compared to their precursors .

Case Study 2: SGLT2 Inhibitors

Research highlighted the importance of this compound as a key intermediate in producing SGLT2 inhibitors. The scalable synthesis process was optimized to yield high quantities suitable for industrial applications while maintaining cost-effectiveness .

Data Tables

Application AreaDescription
Organic SynthesisIntermediate for complex organic compounds
PharmaceuticalPrecursor for SGLT2 inhibitors
Biological ResearchStudies on enzyme interactions and metabolic pathways
Antimicrobial StudiesDerivatives evaluated for antibacterial and antifungal activities

Mechanism of Action

The mechanism of action of Methyl 4-bromo-5-chloro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include:

    Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.

    Receptor Interaction: It may bind to cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The table below highlights key structural analogs and their substituent configurations:

Compound Name Substituent Positions (Br, Cl, OMe, etc.) Molecular Formula Key Applications/Reactivity Reference
Methyl 4-bromo-5-chloro-2-methoxybenzoate 4-Br, 5-Cl, 2-OMe C₉H₇BrClO₃ Pharmaceutical intermediates; halogen-directed coupling reactions
Methyl 5-Amino-2-bromo-4-chlorobenzoate 2-Br, 4-Cl, 5-NH₂ C₈H₇BrClNO₂ Bioactive molecule synthesis (amino group enables nucleophilic modifications)
Methyl 5-bromo-4-fluoro-2-methoxybenzoate 5-Br, 4-F, 2-OMe C₉H₇BrFO₃ Fluorinated drug candidates (enhanced metabolic stability)
Methyl 2-Bromo-5-methoxybenzoate 2-Br, 5-OMe C₉H₉BrO₃ Intermediate for agrochemicals; regioselective reactions
Methyl 4-Chloro-3-methylbenzoate 4-Cl, 3-CH₃ C₉H₉ClO₂ Polymer additives; steric hindrance impacts reactivity
Key Observations:
  • Substituent Effects: The electron-withdrawing halogens (Br, Cl) in this compound enhance electrophilic substitution at the para position relative to the methoxy group. In contrast, amino-substituted analogs (e.g., Methyl 5-Amino-2-bromo-4-chlorobenzoate) exhibit nucleophilic reactivity .
  • Positional Isomerism: Methyl 5-bromo-4-chloro-2-methoxybenzoate (synthesized in ) differs in halogen placement (Br at 5 vs.

Research Findings and Implications

  • Reactivity in Cross-Coupling : The bromine atom in this compound is a prime site for Suzuki or Ullmann couplings, whereas chlorine’s lower reactivity may require harsher conditions .
  • Comparative Stability : Fluorinated derivatives () exhibit higher metabolic stability than chlorinated analogs, making them preferable in late-stage drug development .
  • Synthetic Challenges : Positional isomers (e.g., 4-Br vs. 5-Br) necessitate precise regiocontrol during synthesis, as misplacement can alter biological activity .

Biological Activity

Methyl 4-bromo-5-chloro-2-methoxybenzoate (CAS Number: 1239743-42-0) is a chemical compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical field. This article will explore its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

  • Molecular Formula : C₉H₈BrClO₃
  • Molecular Weight : 279.515 g/mol
  • Density : 1.6 ± 0.1 g/cm³
  • Boiling Point : 347.7 ± 37.0 °C at 760 mmHg
  • Log P (octanol-water partition coefficient) : 3.57

These properties indicate that this compound is a moderately lipophilic compound, which may influence its bioavailability and interaction with biological membranes.

Synthesis

The synthesis of this compound typically involves several steps, including bromination and chlorination reactions. A notable synthetic route utilizes readily available starting materials, allowing for efficient production at an industrial scale. The process can be summarized as follows:

  • Starting Material : Dimethyl terephthalate.
  • Key Reactions :
    • Bromination to introduce bromine substituents.
    • Chlorination to introduce chlorine substituents.
    • Esterification to form the methyl ester.

This method has been optimized for yield and cost-effectiveness, making it suitable for large-scale production .

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria, the compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics .

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

This data suggests that this compound could serve as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have shown that this compound possesses anticancer properties, particularly against human cancer cell lines such as breast and colon cancer. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways .

Cancer Cell LineIC₅₀ (µM)
MCF-7 (Breast)15
HT-29 (Colon)20

These findings highlight its potential as a therapeutic agent in oncology.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent investigation assessed the antimicrobial effects of various substituted benzoates, including this compound, demonstrating its effectiveness against resistant bacterial strains .
  • Anticancer Mechanism Elucidation :
    • Another study focused on the mechanism of action of the compound in inducing apoptosis in cancer cells. It was discovered that the compound disrupts mitochondrial membrane potential, leading to cell death .

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